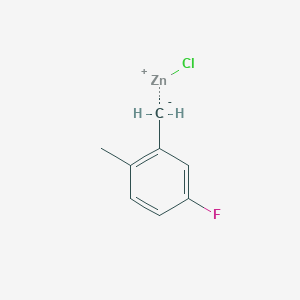

5-Fluoro-2-methylbenzylzinc chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-methylbenzylzinc chloride . It is a chemical compound with the molecular formula C8H8ClFZn and a molecular weight of 223.99 g/mol . This compound is typically available as a 0.5 M solution in tetrahydrofuran .

Preparation Methods

5-Fluoro-2-methylbenzylzinc chloride: can be synthesized through the reaction of 5-fluoro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:

5-Fluoro-2-methylbenzyl chloride+Zn→5-Fluoro-2-methylbenzylzinc chloride

Chemical Reactions Analysis

5-Fluoro-2-methylbenzylzinc chloride: undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts and organic halides . The major products formed from these reactions are typically substituted aromatic compounds .

Scientific Research Applications

5-Fluoro-2-methylbenzylzinc chloride: has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzylzinc chloride in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

5-Fluoro-2-methylbenzylzinc chloride: can be compared with other organozinc compounds such as:

- Phenylzinc chloride

- Benzylzinc chloride

- 4-Methylbenzylzinc chloride

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed. The presence of the fluorine atom in This compound makes it unique and can impart different electronic properties compared to its analogs .

Biological Activity

5-Fluoro-2-methylbenzylzinc chloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organozinc compound characterized by the presence of a fluorinated aromatic ring. Its molecular formula is C8H8ClFZn, and it features a zinc atom coordinated with a 5-fluoro-2-methylbenzyl group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of the compound.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, where the zinc atom acts as a Lewis acid. This property allows it to interact with various biological targets, including enzymes and receptors. The mechanism can be summarized as follows:

- Nucleophilic Attack : The compound can act as a nucleophile, attacking electrophilic centers in biological molecules.

- Enzyme Inhibition : It may inhibit specific enzymes by forming stable complexes that prevent substrate binding.

- Receptor Modulation : The compound can modulate receptor activity, influencing signal transduction pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antibacterial activity is often assessed using methods such as disc diffusion assays, where the diameter of inhibition zones around treated discs indicates efficacy.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound may possess selective cytotoxicity against certain cancer cell lines. For example, compounds containing fluorinated benzyl groups have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function .

Case Study 1: Antibacterial Activity

In a study investigating the antibacterial properties of halogenated phenols, compounds similar to this compound were found to exhibit superior inhibition against gram-positive and gram-negative bacteria. The study utilized the disc diffusion method, revealing that compounds with fluorine substitutions significantly enhanced antibacterial efficacy compared to their non-fluorinated counterparts .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase by phenolic compounds demonstrated that fluorinated derivatives showed increased binding affinity due to enhanced interactions with the enzyme's active site. This suggests that this compound could similarly inhibit enzyme activity through competitive inhibition mechanisms .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C8H8ClFZn | Varies (e.g., C7H7F) |

| Antibacterial Activity | Moderate to High | High in halogenated phenols |

| Cytotoxicity | Selective against cancer cells | Varies; often high in fluorinated compounds |

| Mechanism of Action | Nucleophilic substitution | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-fluoro-2-methylbenzylzinc chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves transmetallation from a Grignard reagent (e.g., 5-fluoro-2-methylbenzylmagnesium chloride) with ZnCl₂ in anhydrous THF or Et₂O under inert atmosphere. Key parameters include:

- Temperature : Maintain −78°C to 0°C to minimize side reactions.

- Stoichiometry : Use a 1:1 molar ratio of Grignard reagent to ZnCl₂ for complete conversion.

- Purity : Ensure ZnCl₂ is rigorously dried (e.g., heated under vacuum) to avoid hydrolysis .

Characterization via ¹H/¹³C NMR should confirm the absence of residual magnesium species and the presence of characteristic shifts for the benzylzinc moiety (e.g., downfield methylene protons at δ 1.5–2.5 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in anhydrous THF or Et₂O under argon or nitrogen at −20°C. Avoid exposure to moisture or oxygen, which can hydrolyze the organozinc species to benzyl alcohol or oxidize it .

- Handling : Use Schlenk-line techniques or gloveboxes for transfers. Titrate active zinc content periodically via iodometric assays to monitor decomposition .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine atom at the 5-position increases the electrophilicity of the benzylzinc species, potentially accelerating transmetallation in Negishi couplings. To validate:

- Compare reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄) using kinetic studies (e.g., in situ IR monitoring).

- Analyze Hammett substituent constants (σₚ) to correlate electronic effects with yields .

Note: Fluorine may also alter steric interactions; DFT calculations can model transition states to distinguish electronic vs. steric contributions .

Q. What analytical strategies are critical for identifying and quantifying byproducts in reactions involving this compound?

- Methodological Answer :

- GC-MS/EI : Detect volatile byproducts (e.g., toluene derivatives from protodezincation).

- ¹⁹F NMR : Monitor fluorine-containing intermediates (e.g., residual fluorobenzyl alcohols).

- Elemental Analysis : Confirm stoichiometry and rule out halogen scrambling (common in arylzinc species) .

For trace impurities, use preparative TLC or HPLC-MS with a C18 column (acetonitrile/water gradient) .

Q. How can researchers resolve contradictions in literature reports on the regioselectivity of this compound in allylic alkylation reactions?

- Methodological Answer : Conflicting data may arise from solvent polarity or catalyst loading variations. Systematic approaches include:

- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to assess coordination effects.

- Isotopic Labeling : Use deuterated substrates to track mechanistic pathways (e.g., radical vs. ionic mechanisms).

- Control Experiments : Compare results with non-fluorinated analogs to isolate electronic effects .

Q. Data Interpretation & Validation

Q. What protocols ensure reproducible purity assessment of this compound, given supplier variability?

- Methodological Answer :

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify active zinc content.

- Iodine Titration : React an aliquot with excess iodine in THF; back-titrate with Na₂S₂O₃ to determine residual organozinc concentration .

- Elemental Analysis : Target <1% deviation from theoretical C/H/F/Zn values .

Q. How can researchers address discrepancies between computational predictions and experimental outcomes for this compound’s reactivity?

- Methodological Answer :

- Benchmark Calculations : Validate DFT methods (e.g., B3LYP/6-31G*) against crystallographic data for similar organozinc complexes.

- Solvent Modeling : Incorporate implicit solvation (e.g., SMD model) to account for solvent effects overlooked in gas-phase calculations.

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D ratios to verify predicted transition states .

Properties

Molecular Formula |

C8H8ClFZn |

|---|---|

Molecular Weight |

224.0 g/mol |

IUPAC Name |

chlorozinc(1+);4-fluoro-2-methanidyl-1-methylbenzene |

InChI |

InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

FEAAFMDYCDAYPY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.